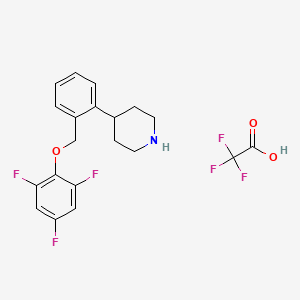
Ampreloxetine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampreloxetine (TFA) is a novel, selective, long-acting norepinephrine reuptake inhibitor. It is currently being investigated for its potential therapeutic applications, particularly in the treatment of symptomatic neurogenic orthostatic hypotension. This compound works by inhibiting the norepinephrine transporter, thereby increasing the levels of norepinephrine in the synaptic cleft and enhancing sympathetic nervous system activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ampreloxetine (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for Ampreloxetine (TFA) are designed to ensure high yield and purity of the final product. These methods typically involve large-scale chemical reactions under controlled conditions, followed by purification processes such as crystallization and chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ampreloxetine (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Ampreloxetine (TFA) include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Ampreloxetine (TFA) depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of the original compound, which can be further processed to obtain the final desired product .
Scientific Research Applications
Ampreloxetine (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine reuptake inhibition and to develop new therapeutic agents.
Biology: It is used in research to understand the role of norepinephrine in various physiological processes and to study the effects of norepinephrine reuptake inhibition on cellular and molecular levels.
Medicine: It is being investigated for its potential therapeutic applications in the treatment of neurogenic orthostatic hypotension, attention-deficit/hyperactivity disorder, and fibromyalgia.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
Ampreloxetine (TFA) exerts its effects by inhibiting the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, Ampreloxetine (TFA) increases the levels of norepinephrine in the synaptic cleft, thereby enhancing the activity of the sympathetic nervous system. This leads to increased vasoconstriction and improved blood pressure regulation in patients with neurogenic orthostatic hypotension .
Comparison with Similar Compounds
Similar Compounds
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder.
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.
Uniqueness of Ampreloxetine (TFA)
Ampreloxetine (TFA) is unique in its long-acting nature and selective inhibition of the norepinephrine transporter. This makes it particularly suitable for the treatment of conditions like neurogenic orthostatic hypotension, where sustained norepinephrine levels are beneficial. Additionally, its pharmacokinetic profile allows for once-daily dosing, which improves patient compliance and convenience .
Properties
Molecular Formula |
C20H19F6NO3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |
InChI |
InChI=1S/C18H18F3NO.C2HF3O2/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;3-2(4,5)1(6)7/h1-4,9-10,12,22H,5-8,11H2;(H,6,7) |
InChI Key |
MDURTULDKWJPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















